3,5-Difluoro-4-isopropoxyphenylboronic acid
Description
BenchChem offers high-quality 3,5-Difluoro-4-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBRMCUHPYPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-isopropoxyphenylboronic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3,5-Difluoro-4-isopropoxyphenylboronic acid, a specialized building block increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of next-generation kinase inhibitors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
3,5-Difluoro-4-isopropoxyphenylboronic acid has emerged as a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety and a strategically fluorinated and functionalized phenyl ring.
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, enhanced membrane permeability, and increased binding affinity to target proteins.[1][3] The difluoro substitution pattern on the phenyl ring of this particular boronic acid creates a distinct electronic environment that can be exploited by medicinal chemists to fine-tune the properties of a lead compound. The isopropoxy group further modulates lipophilicity and can provide an additional vector for interaction with a protein's binding pocket.
Boronic acids, in general, are prized for their versatility, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds, allowing for the convergent synthesis of complex molecules.[6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 3,5-Difluoro-4-isopropoxyphenylboronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1451390-93-4 | Internal Data |
| Molecular Formula | C₉H₁₁BF₂O₃ | Internal Data |
| Molecular Weight | 215.99 g/mol | Internal Data |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. (Predicted) | Inferred from general boronic acid solubility |
Synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic Acid: A Step-by-Step Protocol
The synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic acid can be achieved through a multi-step process, starting from commercially available materials. The following protocol is a representative, self-validating system based on established synthetic transformations.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene
This step utilizes a Sandmeyer-type reaction to convert the amino group of 3,5-difluoroaniline into a bromide.
Protocol:
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq) in aqueous hydrobromic acid (HBr, 48%), cooled to 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 0.3 eq) in aqueous HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-bromo-3,5-difluorobenzene.[7][8][9]
Causality: The diazotization of the aniline followed by decomposition in the presence of a copper(I) salt is a robust and well-established method for the introduction of a halide onto an aromatic ring.[7][8]
Step 2: Synthesis of 1-Bromo-3,5-difluoro-4-isopropoxybenzene
This step involves a nucleophilic aromatic substitution reaction to introduce the isopropoxy group.
Protocol:
-
To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Add isopropanol (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-bromo-3,5-difluoro-4-isopropoxybenzene.
Causality: The electron-withdrawing nature of the two fluorine atoms and the bromine atom activates the aromatic ring towards nucleophilic attack by the isopropoxide, which is generated in situ by the reaction of isopropanol with a strong base.
Step 3: Synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic Acid
The final step involves a lithium-halogen exchange followed by borylation.
Protocol:
-
Dissolve 1-bromo-3,5-difluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Causality: The lithium-halogen exchange is a rapid and efficient method for generating an aryllithium species, which is a potent nucleophile. This nucleophile then readily attacks the electrophilic boron atom of the triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Application in Drug Discovery: Synthesis of IRAK4 Inhibitors
A significant application of 3,5-Difluoro-4-isopropoxyphenylboronic acid is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[10] IRAK4 is a key protein kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[11][12] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[10][11]
The IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway.
Caption: Simplified IRAK4 signaling pathway leading to inflammatory gene expression.
Experimental Protocol: Suzuki-Miyaura Coupling for IRAK4 Inhibitor Synthesis
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 3,5-Difluoro-4-isopropoxyphenylboronic acid to synthesize a key intermediate for an IRAK4 inhibitor. The reaction couples the boronic acid with a heterocyclic halide, a common scaffold in kinase inhibitors.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol:
-
To a reaction vessel, add 3,5-Difluoro-4-isopropoxyphenylboronic acid (1.2 eq), the heterocyclic halide (e.g., a chloro- or bromopyrimidine derivative, 1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by LC-MS or TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4][6]
Causality: The palladium catalyst facilitates the cross-coupling reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The base is crucial for the transmetalation step, activating the boronic acid.[4] The choice of solvent, catalyst, and base can significantly impact the reaction efficiency and should be optimized for specific substrates.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound may be sensitive to moisture and air over long periods.
Conclusion
3,5-Difluoro-4-isopropoxyphenylboronic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the difluoro and isopropoxy substituents, provide chemists with a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. The straightforward application of this reagent in robust synthetic methodologies, such as the Suzuki-Miyaura coupling, ensures its continued importance in the synthesis of complex molecular targets, including the promising class of IRAK4 inhibitors.
References
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google P
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google P
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google P
-
Flaherty, D. P. (2020). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology, 11, 1636. (URL: [Link])
-
Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
-
Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 7. (URL: [Link])
-
bioRxiv. (2023). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. (URL: [Link])
- Fluorine in drug discovery: Role, design and case studies. (URL: not available)
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (URL: [Link])
-
PubChem. (n.d.). (4-Fluoro-3-formyl-5-isopropoxyphenyl)boronic acid. (URL: [Link])
-
ResearchGate. (2020). Role of Fluorine in Drug Design and Drug Action | Request PDF. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. (URL: [Link])
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. (URL: [Link])
-
Wikipedia. (n.d.). IRAK4. (URL: [Link])
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (URL: [Link])
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (URL: [Link])
-
PubChem. (n.d.). 4-Isopropylphenylboronic acid. (URL: [Link])
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (URL: [Link])
-
Lauher, J. (2018, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube. (URL: [Link])
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. (URL: [Link])
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Mechanism of Action of Fluorinated Phenylboronic Acids
Abstract
Fluorinated phenylboronic acids represent a pivotal class of molecules in modern drug discovery and chemical biology. The strategic incorporation of fluorine onto the phenylboronic acid scaffold dramatically modulates its physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects. We will dissect the fundamental chemistry of the boronic acid moiety, elucidate the profound influence of fluorination on its reactivity, and detail the primary mechanism of reversible covalent inhibition. This document will serve as a technical resource for researchers, scientists, and drug development professionals by synthesizing established principles with field-proven experimental insights and methodologies for mechanistic validation.
The Foundational Chemistry: Dissecting the Warhead and its Modulator
The biological activity of a fluorinated phenylboronic acid is a direct consequence of the interplay between its two key components: the boronic acid functional group and the fluorine substituents on the aromatic ring.
The Boronic Acid Moiety: A Reversible Covalent Warhead
The boronic acid group, -B(OH)₂, is an electrophilic Lewis acid characterized by a boron atom with a vacant p-orbital. This renders it susceptible to nucleophilic attack. In an aqueous environment, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.
It is the trigonal planar state that acts as the "warhead." This form readily interacts with nucleophilic residues, most notably the hydroxyl group of serine residues found in the active sites of many enzymes.[1][2] This interaction results in the formation of a stable, yet reversible, tetrahedral covalent adduct.[3] This ability to form a covalent bond, which mimics the transition state of substrate hydrolysis, is the cornerstone of its potent inhibitory activity.[1][2]
The Role of Fluorine: A Strategic Enhancement
The introduction of fluorine, the most electronegative element, onto the phenyl ring is not a trivial modification. It provides medicinal chemists with a powerful tool to fine-tune the molecule's properties.[4][5][6]
-
Modulation of Acidity (pKa): The primary effect of fluorination is the potentiation of the boronic acid's Lewis acidity through strong electron withdrawal (inductive effect).[7][8] This increased acidity lowers the pKa of the boronic acid. A lower pKa means that at physiological pH (~7.4), the equilibrium shifts towards the more reactive tetrahedral boronate species, thereby increasing the inhibitor's potency. The position of the fluorine atom is critical; the acidity enhancement is generally more pronounced with meta and ortho substitution compared to para substitution, due to the interplay of inductive and resonance effects.[7] For instance, the pKa for 4-fluorophenylboronic acid is 8.77, while the value for 2,3,4,6-tetrafluorophenylboronic acid drops to 6.17.[7]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within an enzyme's active site, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions, which can further enhance binding affinity and selectivity.[9]
-
Improved Pharmacokinetics: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This often improves the metabolic stability and bioavailability of the drug candidate.[4][5]
The Core Mechanism of Action: Transition-State Analogy and Reversible Covalency
The predominant mechanism of action for fluorinated phenylboronic acids as enzyme inhibitors is their function as transition-state analogues that form a reversible covalent bond with the target. This is particularly well-documented for serine hydrolases, such as serine proteases and β-lactamases.
The catalytic mechanism of a serine hydrolase involves a nucleophilic attack by a catalytic serine residue on the carbonyl carbon of the substrate, proceeding through a short-lived, high-energy tetrahedral intermediate. Phenylboronic acids are exquisite mimics of this state.
The workflow is as follows:
-
Initial Binding: The inhibitor binds non-covalently to the enzyme's active site.
-
Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the electrophilic boron atom of the trigonal boronic acid.
-
Adduct Formation: A stable, tetrahedral boronate adduct is formed. This covalent complex is isosteric to the natural enzymatic transition state.[3]
-
Enzyme Inhibition: By locking the enzyme in this stable, "transition-state-like" conformation, the catalytic cycle is halted, and the enzyme is inhibited.
-
Reversibility: The covalent bond is reversible, allowing for a dynamic equilibrium between the bound and free inhibitor.
Key Biological Targets: A Diverse Portfolio
The unique mechanism of fluorinated phenylboronic acids has led to their successful application against a wide range of biological targets.
-
β-Lactamases: These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acid inhibitors, such as vaborbactam, effectively neutralize these enzymes by forming a covalent adduct with the catalytic serine, thereby protecting the antibiotic from degradation.[10][11] X-ray crystallography has been instrumental in visualizing these interactions and guiding the design of broad-spectrum inhibitors active against multiple classes of β-lactamases.[2][10][11]
-
Serine Proteases: This large family of enzymes is involved in processes from blood coagulation to digestion. Phenylboronic acids act as potent inhibitors by targeting the active site serine.[3]
-
Proteasomes: The proteasome is a multi-catalytic protease complex crucial for protein degradation. Peptide boronic acids, like the anticancer drug bortezomib, inhibit the chymotrypsin-like activity of the proteasome by targeting a threonine residue, which functions mechanistically like serine.[12] This leads to an accumulation of regulatory proteins that trigger apoptosis in cancer cells.[12]
Methodologies for Mechanistic Elucidation
Validating the mechanism of a novel fluorinated phenylboronic acid inhibitor requires a multi-faceted approach, combining kinetics, structural biology, and spectroscopy.
Data Presentation: The Impact of Fluorination on Acidity
The following table summarizes literature pKa values for various phenylboronic acids, clearly demonstrating the acidifying effect of fluorine substitution.
| Compound | pKa Value | Reference |
| Phenylboronic Acid | 8.83 | General Literature |
| 4-Fluorophenylboronic Acid | 8.77 | [7] |
| 3-Fluorophenylboronic Acid | 8.35 | [7] |
| 2-Fluorophenylboronic Acid | 8.70 | [7] |
| 3,5-Difluorophenylboronic Acid | 7.42 | [7] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [7] |
Experimental Protocol: Enzyme Inhibition Kinetics Assay
Determining the inhibition constant (Kᵢ) and the mode of inhibition is a critical first step. A continuous fluorimetric assay is a sensitive and efficient method.[9][13]
Objective: To determine the Kᵢ of a fluorinated phenylboronic acid against a target serine protease.
Materials:
-
Target Serine Protease (e.g., Chymotrypsin)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Fluorinated Phenylboronic Acid Inhibitor
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare working solutions of the enzyme, substrate, and inhibitor in assay buffer. It is crucial to keep the final DMSO concentration below 1% in the assay to avoid artifacts.
-
-
Assay Setup:
-
In the 96-well plate, add varying concentrations of the inhibitor.
-
Add a fixed concentration of the enzyme to all wells (except for no-enzyme controls).
-
Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells. A typical substrate concentration is at or below its Michaelis-Menten constant (Kₘ).
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., AMC: Ex=360 nm, Em=460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, mixed) using non-linear regression analysis to determine the IC₅₀.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Kₘ.
-
Mandatory Visualization: Workflow for Inhibitor Characterization
Authoritative Grounding: X-ray Crystallography
X-ray crystallography provides the most definitive and high-resolution evidence for the mechanism of action.[14] It allows for the direct visualization of the covalent bond formed between the inhibitor's boron atom and the active site nucleophile (e.g., Serine Oγ).[3][10] Furthermore, the resulting crystal structure reveals the precise network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex, providing invaluable insights for structure-based drug design.[9][15]
Self-Validating Protocol Insight: The process involves co-crystallizing the target protein with a molar excess of the fluorinated phenylboronic acid inhibitor. Successful structure determination should reveal clear electron density corresponding to the inhibitor covalently bound within the active site, with the boron atom in a tetrahedral geometry. This structural data serves as the ultimate validation of the kinetic and spectroscopic findings.
Conclusion and Future Perspectives
Fluorinated phenylboronic acids are a versatile and powerful class of enzyme inhibitors whose mechanism of action is rooted in the formation of a reversible, covalent, transition-state-mimicking adduct. The strategic use of fluorine is key to enhancing their intrinsic potency by lowering the pKa of the boronic acid moiety, thereby increasing its reactivity at physiological pH. The continued exploration of this chemical space, guided by robust mechanistic validation through enzyme kinetics and structural biology, promises the development of next-generation therapeutics with superior efficacy and selectivity against a host of challenging disease targets.
References
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (n.d.).
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. Retrieved from [Link]
- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.).
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fluoride protects boronic acids in the copper(i)-mediated click reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). ACS Publications. Retrieved from [Link]
-
The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates: A Look at 2,4-Bis(trifluoromethyl)phenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (n.d.). PMC - NIH. Retrieved from [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
-
X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme kinetics and hit validation in fluorimetric protease assays. (n.d.). PubMed. Retrieved from [Link]
-
Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. (2021). Periodica Polytechnica. Retrieved from [Link]
-
X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state. (1975). PubMed. Retrieved from [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023). ASM Journals. Retrieved from [Link]
- Active-site studies of enzymes by X-ray diffraction methods. (n.d.).
-
Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. (2022). MDPI. Retrieved from [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
- Enzyme Kinetics II MBI 527 2013. (n.d.).
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed. Retrieved from [Link]
Sources
- 1. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics and hit validation in fluorimetric protease assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biologiachile.cl [biologiachile.cl]
- 15. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Electronic Effects of Fluorine in Arylboronic Acids
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Arylboronic acids, as indispensable building blocks in synthetic chemistry, present a unique scaffold for investigating the nuanced electronic contributions of fluorine. This guide provides a comprehensive analysis of how fluorine substitution modulates the physicochemical properties and reactivity of arylboronic acids. We will explore the fundamental dichotomy of fluorine's inductive and resonance effects, its profound impact on acidity (pKa), the resulting modulation of reactivity in the pivotal Suzuki-Miyaura cross-coupling reaction, and the practical implications for medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the "fluorine effect" with precision and predictability.
The Fundamental Duality: Inductive vs. Resonance Effects of Fluorine
The electronic influence of fluorine on an aromatic system is a classic example of competing effects. Understanding this duality is critical to predicting its impact on the properties of an arylboronic acid.
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework. This inductive effect (σI = 0.51) is strong and distance-dependent, acidifying the molecule by stabilizing the corresponding boronate anion.[1] This pull of electron density from the aromatic ring and, consequently, from the boron center is the dominant electronic feature of fluorine.[1][2]
-
Mesomeric (Resonance) Effect (+R): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This resonance effect (σR = -0.34) donates electron density, partially counteracting the inductive withdrawal.[1] However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the ring, this resonance donation is significantly weaker than its inductive pull. The net result is that fluorine is considered a weak π-donor but a strong σ-acceptor, making it an overall electron-withdrawing group that deactivates the ring towards electrophilic substitution yet directs incoming electrophiles to the ortho and para positions.[3]
The interplay of these two opposing forces is what makes fluorine a unique substituent for fine-tuning molecular properties.
Caption: Dueling electronic effects of a fluorine substituent on an aryl ring.
Impact on Acidity: Quantifying the Electron-Withdrawing Effect
The Lewis acidity of the boronic acid moiety is a critical parameter influencing its behavior in both chemical reactions and biological systems. Fluorine substitution provides a powerful handle to modulate this property. The electron-withdrawing nature of fluorine substituents increases the acidity of the boronic acid, which is reflected in a lower pKa value.[4][5][6] This is crucial for applications such as the binding of cis-diol bioanalytes at physiological pH.[7]
The primary mechanism for this increased acidity is the stabilization of the resulting tetrahedral boronate anion (ArB(OH)₃⁻) through the inductive (-I) effect of the fluorine atom(s). By pulling electron density away from the boron center, fluorine makes the boron atom more electrophilic and thus a stronger Lewis acid.[8] This effect is additive and position-dependent.
| Compound | pKa | Rationale for Acidity Change |
| Phenylboronic Acid | 8.86 | Baseline acidity. |
| 4-Fluorophenylboronic Acid | 8.22 | Increased acidity due to the -I effect of fluorine at the para position. |
| 3-Fluorophenylboronic Acid | 8.00 | Stronger acid than the para-isomer as the inductive effect is more pronounced and resonance is not a factor at the meta position. |
| 2-Fluorophenylboronic Acid | 7.78 | The most acidic of the monofluorinated isomers due to the proximity of the fluorine atom, maximizing the inductive effect. |
| 3,5-Difluorophenylboronic Acid | 7.34 | Additive -I effects from two meta-fluorine atoms significantly increase acidity. |
| 3,4,5-Trifluorophenylboronic Acid | 6.90 | Strong inductive withdrawal from three fluorine atoms results in a substantial increase in Lewis acidity. |
Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources for illustrative purposes.
Experimental Protocol: Determination of pKa by Spectrophotometric Titration
This protocol provides a reliable method for determining the pKa of a fluorinated arylboronic acid by monitoring changes in UV absorbance upon titration with a base.
-
Preparation of Stock Solutions:
-
Prepare a ~1 mM stock solution of the fluorinated arylboronic acid in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare standardized aqueous solutions of HCl (0.1 M) and NaOH (0.1 M).
-
Prepare a high-concentration buffer solution (e.g., 1 M KCl) to maintain constant ionic strength.
-
-
Sample Preparation:
-
In a quartz cuvette, combine a known volume of the arylboronic acid stock solution, an aliquot of the ionic strength buffer, and deionized water to a final volume of 3 mL. The final concentration of the boronic acid should be in the range of 50-100 µM.
-
-
Titration & Measurement:
-
Place the cuvette in a thermostatted UV-Vis spectrophotometer.
-
Record the initial UV-Vis spectrum (e.g., from 220 nm to 350 nm).
-
Add small, precise aliquots (e.g., 2-5 µL) of the standardized NaOH solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording a new spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, typically covering a pH range from ~pKa-2 to ~pKa+2.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance change between the acidic (B(OH)₂) and basic (B(OH)₃⁻) forms is maximal.
-
Plot the absorbance at this wavelength against the calculated pH of the solution after each titrant addition.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model. The inflection point of the curve corresponds to the pKa of the arylboronic acid.
-
Caption: Workflow for determining the pKa of an arylboronic acid.
Modulating Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount C-C bond-forming reaction in which arylboronic acids are key coupling partners.[9] The electronic effects of fluorine substituents on the arylboronic acid have a direct and often complex influence on the reaction's efficiency, primarily by modulating the rate-determining transmetalation step.
The generally accepted catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the slowest step in the cycle.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorine's Influence on the Transmetalation Step
Transmetalation involves the nucleophilic attack of the aryl group from the activated boronate species onto the electrophilic palladium(II) center.[10][11] The electronic properties of the arylboronic acid are therefore paramount.
The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, particularly at the ipso-carbon bonded to boron. This reduction in nucleophilicity can significantly slow down the rate of transmetalation.[12] Consequently, coupling reactions involving highly fluorinated, electron-deficient arylboronic acids often require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) compared to their electron-rich counterparts.
However, there is a competing factor. The use of fluoride bases (e.g., CsF, KF) is common in Suzuki-Miyaura couplings.[13] Fluoride ions can activate the boronic acid by forming a more nucleophilic trifluoroborate salt ([ArBF₃]⁻K⁺) or a fluorinated boronate species.[14][15][16] In these cases, the high fluorophilicity of boron is leveraged to facilitate the formation of a highly reactive intermediate.[13] It is crucial to distinguish between the effect of a fluorine substituent on the aryl ring and the effect of a fluoride ion as a basic activator in the reaction medium.
-
Fluorine Substituent (on Ar-B(OH)₂): Inductively deactivates the ring, making the ipso-carbon less nucleophilic and potentially slowing transmetalation.
-
Fluoride Ion (e.g., from CsF): Acts as a base/activator, forming a hypervalent boronate species that is more reactive towards transmetalation.[16]
Therefore, a medicinal chemist must consider this balance: while a fluorinated arylboronic acid might be inherently less reactive in the transmetalation step, the overall reaction can be optimized through the judicious choice of base and reaction conditions.
Implications in Drug Discovery and Materials Science
The ability to precisely modulate the electronic properties of arylboronic acids via fluorination is not merely an academic exercise; it has profound implications for the development of new therapeutics and functional materials.
-
Enhanced Biological Activity and Pharmacokinetics: In drug design, fluorine is often incorporated to improve metabolic stability, binding affinity, and membrane permeability.[17][18][19][20] By substituting a hydrogen atom with fluorine at a site prone to metabolic oxidation by cytochrome P450 enzymes, the drug's half-life can be significantly extended.[18][21] The increased acidity of fluorinated arylboronic acids can also lead to stronger interactions with biological targets, particularly those involving binding to diols or serine residues at physiological pH.[4][7]
-
Tuning for Organic Electronics: In materials science, the electronic properties of conjugated organic molecules are critical. Fluorination is a common strategy to lower both the HOMO and LUMO energy levels of a molecule.[22] This can improve electron injection, enhance stability against oxidative degradation, and facilitate the development of n-type or ambipolar semiconducting materials for use in devices like OLEDs and OFETs.[22]
-
Advanced Synthetic Building Blocks: Fluorinated arylboronic acids serve as versatile precursors for a wide range of complex fluorinated molecules. The controlled synthesis of these building blocks allows for the late-stage introduction of fluorine, a highly desirable strategy in medicinal chemistry programs.[23][24][25] Furthermore, the unique reactivity profiles imparted by fluorine can be exploited to achieve selective transformations that would be difficult with non-fluorinated analogs.
Conclusion
The electronic effects of fluorine in arylboronic acids are a compelling illustration of how a single atomic substitution can impart profound and multifaceted changes to a molecule's character. The strong inductive electron withdrawal, tempered by a weak resonance donation, governs the compound's acidity and its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling. This allows researchers to:
-
Systematically tune pKa for optimized biological interactions.
-
Modulate the nucleophilicity of the aryl group, thereby controlling its reactivity in cross-coupling reactions.
-
Enhance pharmacokinetic properties in drug candidates, leading to more robust and effective medicines.
-
Engineer the frontier molecular orbitals for advanced organic electronic materials.
A thorough understanding of these principles is essential for any scientist working in drug discovery, catalysis, or materials science, transforming the "fluorine effect" from an empirical observation into a predictive tool for rational molecular design.
References
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry,
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem,
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- The effect of fluorine on the electronic spectra and ioniz
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI,
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv,
- How Is Fluorine Used in the Medical Field?. Inhance Technologies,
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- The Effect of Fluorine in 1H NMR. Reddit,
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal,
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society,
- Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online,
- Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. Journal of Organic Chemistry,
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI,
- Review: Fluorine in Medicinal Chemistry.
- Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal,
- Suzuki-Miyaura Coupling. Chemistry LibreTexts,
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- The Many Roles for Fluorine in Medicinal Chemistry.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- The role of fluorine in medicinal chemistry.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry,
- Fluorine in medicinal chemistry. Progress in Medicinal Chemistry,
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society,
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research,
- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters,
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society,
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Fluorination of Aryl Trifluorobor
- Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry,
- Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
-
Exploring α Electron-Deficiency Induced[1][26]-Fluorine Migration. ResearchGate,
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Advances, [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8v-uK4anrQcsD2AIWkrwSy6M6nuSuO3vdTNYJRkoqyrq1xLbUzuAEjWku0njYkLZ7gkCk5j0Y88tXISSo68vqGZe6I_cnTqxBV4lXbcfPRD6GAqlXCtaqNP0W1MVrvcVKASI6dpPBKYPi0UQrvSdb4okUC1EY3A0vNJs=]([Link]
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. The effect of fluorine on the electronic spectra and ionization potentials of molecules / Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 1960 [sci-hub.sg]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. inhancetechnologies.com [inhancetechnologies.com]
- 19. tandfonline.com [tandfonline.com]
- 20. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 24. Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 26. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
theoretical studies on 3,5-Difluoro-4-isopropoxyphenylboronic acid
An In-Depth Technical Guide to the Theoretical and Practical Aspects of 3,5-Difluoro-4-isopropoxyphenylboronic acid
Introduction: A Modern Building Block for Medicinal Chemistry
3,5-Difluoro-4-isopropoxyphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable building block in contemporary drug discovery and development.[1] Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating isopropoxy group—imparts a nuanced electronic character that medicinal chemists can exploit for creating complex molecular architectures. The incorporation of boronic acids into medicinal chemistry has seen a significant rise, with five boronic acid drugs approved by the FDA and several others in clinical trials as of 2020.[2] These compounds are prized for their ability to potentially enhance drug potency and improve pharmacokinetic profiles.[2]
This guide provides a senior application scientist's perspective on the theoretical underpinnings of 3,5-Difluoro-4-isopropoxyphenylboronic acid, exploring its electronic structure, predicted reactivity, and practical application in the cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.
PART 1: Molecular Structure and Physicochemical Properties
The utility of any chemical reagent is fundamentally derived from its structure. The arrangement of atoms and functional groups in 3,5-Difluoro-4-isopropoxyphenylboronic acid dictates its stability, reactivity, and suitability for specific synthetic transformations.
Core Structure and Substituent Effects
The molecule consists of a central phenyl ring functionalized with a boronic acid group [-B(OH)₂], two fluorine atoms at the 3 and 5 positions (meta to the boronic acid), and an isopropoxy group [-OCH(CH₃)₂] at the 4 position (para to the boronic acid).
This specific arrangement creates a fascinating interplay of electronic effects:
-
Fluorine Atoms (Inductive Effect): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). The two fluorine atoms significantly lower the electron density of the aromatic ring and, crucially, increase the Lewis acidity of the boron atom. The range of pKa values for fluorinated phenylboronic acids is 6.17–8.77, generally lower than the pKa of unsubstituted phenylboronic acid (approx. 8.8), indicating increased acidity.[3][4]
-
Isopropoxy Group (Resonance Effect): The oxygen atom of the isopropoxy group possesses lone pairs that can be donated into the aromatic π-system, a positive resonance effect (+R). This effect increases electron density on the ring, partially counteracting the inductive pull of the fluorine atoms.
-
Boronic Acid Group: The boron atom is sp²-hybridized and has an empty p-orbital, making it a mild Lewis acid.[5] This Lewis acidity is central to its role in catalysis and molecular recognition.
The following diagram illustrates the dominant electronic forces at play within the molecule.
Caption: Electronic effects in 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict properties based on related structures.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 1451390-93-4 | [1] |
| Molecular Formula | C₉H₁₁BF₂O₃ | [6] |
| Molecular Weight | 215.99 g/mol | [1][6] |
| Appearance | Typically a white to off-white solid powder. | Analogy to similar phenylboronic acids.[7][8] |
| pKa | Predicted to be < 8.8 | The strong -I effect of two fluorine atoms is expected to lower the pKa significantly compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][4] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol); poorly soluble in nonpolar solvents and water. | General property of arylboronic acids.[5] |
| Stability | Generally stable but susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating. Fluorine substitution can influence hydrolytic stability and the rate of protodeboronation.[9][10] |
PART 2: Theoretical Considerations for Reactivity and Application
A deep understanding of a reagent's electronic profile allows for the rational design of experiments and the troubleshooting of unexpected outcomes.
Lewis Acidity and pKa Prediction
The Lewis acidity of the boron center is the most critical parameter governing the reactivity of 3,5-Difluoro-4-isopropoxyphenylboronic acid. The two meta-fluorine substituents are powerfully electron-withdrawing, pulling electron density away from the boronic acid moiety. This electronic deficit enhances the boron's character as a Lewis acid, making it more receptive to nucleophilic attack by a base.
Causality: This increased acidity has a direct, predictable consequence: the pKa of the molecule will be lower than that of unsubstituted phenylboronic acid. Computational studies on other fluorinated arylboronic acids have established a clear correlation between the degree and position of fluorine substitution and the resulting pKa.[3][11] The para-isopropoxy group donates electron density via resonance, which mitigates this effect, but the combined inductive pull of two meta-fluorines is expected to be the dominant factor. A lower pKa means the boronic acid is more readily converted to the active boronate species in the Suzuki-Miyaura catalytic cycle, potentially allowing for milder reaction conditions.
Conformational Analysis and Steric Profile
The isopropoxy group, while electronically significant, also introduces steric bulk at the C4 position. In most theoretical models, free rotation around the C-B and C-O bonds is expected.[10] The syn and anti conformations of the B(OH)₂ group relative to the ring are typically close in energy. The planarity of the phenylboronic acid moiety is a known characteristic, though minor bending around the C-B bond is common.[5] The steric hindrance from the isopropoxy group is generally not considered prohibitive for its participation in cross-coupling reactions, as the reactive center (boron) is sufficiently removed.
Potential Side Reactions: Protodeboronation
A key consideration when working with arylboronic acids, particularly those with electron-withdrawing groups, is the potential for protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[10] This side reaction is often base-catalyzed and can reduce the yield of the desired cross-coupling product.
Field Insight: While ortho-fluorine atoms are known to significantly accelerate protodeboronation, the effect of meta-fluorines is less pronounced but still relevant.[9] The electron-deficient nature of the aromatic ring in 3,5-Difluoro-4-isopropoxyphenylboronic acid makes the ipso-carbon (the carbon attached to boron) more susceptible to protonation. Therefore, careful optimization of the base, solvent, and temperature in a Suzuki-Miyaura coupling is critical to favor the desired catalytic cycle over this competing degradation pathway.
PART 3: Experimental Protocol—Application in Suzuki-Miyaura Cross-Coupling
The primary application for 3,5-Difluoro-4-isopropoxyphenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the boronic acid's aryl ring and an aryl (or vinyl) halide/triflate.
Self-Validating Protocol Design
The following protocol is designed as a self-validating system. Each component is chosen for a specific, verifiable reason to maximize the probability of success when coupling with a generic aryl bromide.
Objective: To couple 3,5-Difluoro-4-isopropoxyphenylboronic acid with 4-bromoanisole.
Reaction: (3,5-Difluoro-4-isopropoxyphenyl)boronic acid + 4-Bromoanisole → 3,5-Difluoro-4-isopropoxy-4'-methoxybiphenyl
Step-by-Step Methodology
-
Reagent Preparation (Stoichiometry Rationale):
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Difluoro-4-isopropoxyphenylboronic acid (1.0 eq, e.g., 216 mg, 1.0 mmol).
-
Add the Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq, 187 mg, 1.0 mmol). Rationale: A 1:1 to 1.2:1 ratio of boronic acid to halide is typical. Starting with 1:1 is efficient; excess boronic acid can be used to drive the reaction to completion if the halide is more valuable.
-
Add the Palladium Catalyst , e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.01-0.03 eq, e.g., 23 mg, 0.02 mmol). Causality: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for a wide range of substrates. For electron-deficient boronic acids, catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can also be highly effective and may be substituted for improved results.
-
Add the Base , e.g., K₂CO₃ (Potassium Carbonate) (2.0-3.0 eq, e.g., 276 mg, 2.0 mmol). Causality: The base is crucial for activating the boronic acid by converting it to a more nucleophilic boronate species [R-B(OH)₃]⁻, which is required for the transmetalation step. K₂CO₃ is a moderately strong base suitable for many couplings. Stronger bases like Cs₂CO₃ or K₃PO₄ can be used if the reaction is sluggish.
-
-
Solvent and System Setup:
-
Place the flask under an inert atmosphere (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the Solvent System , e.g., Dioxane/Water (4:1 mixture, 5 mL). Causality: A mixture of an organic solvent (to dissolve the organic reagents) and water (to dissolve the inorganic base) is standard. This biphasic or homogeneous system facilitates the interaction of all components.
-
Degas the mixture by bubbling Argon or Nitrogen through the solvent for 10-15 minutes, or by using three freeze-pump-thaw cycles. Rationale: Removing dissolved oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours. Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot (on TLC) or a peak with the correct mass (on LC-MS) validates that the reaction is proceeding.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Rationale: This removes the inorganic base and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl product.
-
Suzuki-Miyaura Catalytic Cycle Workflow
The following diagram outlines the key steps of the catalytic cycle, which forms the theoretical basis for the experimental protocol.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3,5-Difluoro-4-isopropoxyphenylboronic acid is more than just another reagent; it is a carefully designed tool for modern organic synthesis. Its theoretical profile—characterized by high Lewis acidity due to difluoro-substitution, modulated by an isopropoxy group—translates into practical utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions. By understanding the electronic causality behind its reactivity and potential degradation pathways like protodeboronation, researchers can design robust, high-yield synthetic routes. This synergy of theoretical insight and practical application ensures that this molecule will continue to be a valuable asset in the quest for novel therapeutics and advanced materials.
References
-
LookChem. Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Available from: [Link]
- Google Patents. CN112778090A - Preparation method of 3, 5-difluorophenol.
-
PubChem. 3,4-Dimethoxyphenylboronic acid. Available from: [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. Available from: [Link]
-
Royal Society of Chemistry. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids. Available from: [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Material - Efficiently Self-Healing Boronic Ester Crystals. Available from: [Link]
-
National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]
-
PubChem. (4-Fluoro-3-formyl-5-isopropoxyphenyl)boronic acid. Available from: [Link]
-
PubChem. 4-Isopropylphenylboronic acid. Available from: [Link]
-
MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available from: [Link]
-
National Institutes of Health. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Available from: [Link]
-
National Institutes of Health. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available from: [Link]
-
ResearchGate. Biomedical applications of boronic acid polymers. Available from: [Link]
-
Ejournal. Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination. Available from: [Link]
-
PubMed. Design and discovery of boronic acid drugs. Available from: [Link]
-
ACS Publications. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. Available from: [Link]
Sources
- 1. 3,5-Difluoro-4-isopropoxyphenylboronic acid | 1451390-93-4 | Benchchem [benchchem.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 6. 1451390-93-4|(3,5-Difluoro-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. lookchem.com [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Difluoro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful application of 3,5-Difluoro-4-isopropoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by its fluorine and isopropoxy substituents. This document elucidates the mechanistic rationale behind experimental choices, offers step-by-step protocols, and highlights the application of this reagent in the synthesis of key pharmaceutical intermediates, such as those for the MEK inhibitor, Trametinib.
Introduction: The Strategic Advantage of the 3,5-Difluoro-4-isopropoxyphenyl Moiety
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-difluoro substitution pattern, in particular, can serve to modulate the pKa of adjacent functional groups and block sites of metabolic oxidation. When combined with a para-isopropoxy group, the resulting phenylboronic acid becomes a valuable synthon for introducing a metabolically robust, electron-rich aromatic ring into a target molecule.
3,5-Difluoro-4-isopropoxyphenylboronic acid is thus a critical reagent in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] Its successful application in Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction, is therefore of paramount importance to drug development professionals.[2]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, 3,5-Difluoro-4-isopropoxyphenylboronic acid) with an organohalide or triflate.[3] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
A crucial, and often rate-determining, step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This process is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]
Considerations for 3,5-Difluoro-4-isopropoxyphenylboronic Acid
The electronic and steric properties of 3,5-Difluoro-4-isopropoxyphenylboronic acid present specific challenges and considerations for optimizing the Suzuki coupling:
-
Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step.[5] To counteract this, a suitable choice of base and potentially a more electron-rich phosphine ligand on the palladium catalyst may be necessary.
-
Steric Hindrance: The presence of two ortho-substituents (fluorine atoms) and the moderately bulky para-isopropoxy group can introduce steric hindrance around the boron center. This can also impede the transmetalation step. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, can be beneficial in these cases as they can accelerate both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[6]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 3,5-Difluoro-4-isopropoxyphenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general method adaptable for many aryl bromides and iodides.
Reagents and Materials:
| Reagent/Material | Quantity (for 1 mmol Aryl Halide) | Notes |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 mmol | |
| 3,5-Difluoro-4-isopropoxyphenylboronic acid | 1.2 mmol (1.2 equiv) | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 mmol (3 mol%) | Other common catalysts include Pd(OAc)₂, Pd₂(dba)₃. |
| Base (e.g., K₂CO₃) | 2.0 mmol (2.0 equiv) | Aqueous solution is typically used. Other bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging substrates. |
| Solvent System (e.g., Toluene/Ethanol/Water) | 10 mL (e.g., 7:2:1 ratio) | A degassed solvent system is crucial to prevent catalyst deactivation. Dioxane or THF are also common. |
| Inert Gas | Nitrogen or Argon |
Experimental Workflow:
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), 3,5-Difluoro-4-isopropoxyphenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 10 mL of a 7:2:1 mixture of toluene, ethanol, and water) via syringe.
-
In a separate vial, dissolve the base (e.g., K₂CO₃, 2.0 mmol) in the appropriate amount of degassed water and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Challenging Substrates (e.g., Aryl Chlorides)
For less reactive aryl halides like aryl chlorides, more forcing conditions and specialized catalyst systems are often required.
Recommended Modifications:
-
Catalyst/Ligand System: Use a more active catalyst system, such as a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[6] A pre-catalyst can also be employed.
-
Base: A stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective.
-
Solvent: Anhydrous solvents like dioxane or THF may be preferred.
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be necessary.
Application in Pharmaceutical Synthesis: The Case of Trametinib
A notable application of 3,5-Difluoro-4-isopropoxyphenylboronic acid is in the synthesis of a key intermediate for Trametinib, a selective inhibitor of MEK1 and MEK2 kinases approved for the treatment of melanoma.[7] The synthesis involves the coupling of 3,5-Difluoro-4-isopropoxyphenylboronic acid with an iodinated pyrimidotrione core. This example underscores the industrial relevance of this building block in the production of life-saving medicines.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, a stronger base, or a higher reaction temperature. Ensure that all reagents and solvents are thoroughly degassed.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-deficient boronic acids. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Thorough degassing is essential.
-
Purification: The polarity of the desired product will dictate the appropriate solvent system for extraction and chromatography.
Conclusion
3,5-Difluoro-4-isopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl structures, particularly in the context of drug discovery. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the electronic and steric properties of this reagent allows for the rational design of robust and high-yielding synthetic protocols. The successful application of this compound in the synthesis of key intermediates for targeted therapies like Trametinib highlights its significance in modern pharmaceutical development.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
- Google Patents. (2021).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Iraqi Journal of Science. (2024). Synthesis of new Schiff's Bases via Suzuki coupling reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- ResearchGate. (n.d.). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents: i. 4-Pyridineboronic acid pinacol ester, Pd(PPh3)4, THF/Toluene (2:3), 2 M K2CO3, reflux, 24 hr, 70% yield.
- PubMed. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?
-
RSC Publishing. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][7][8][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions.
- Organic Chemistry Portal. (2000).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. diva-portal.org [diva-portal.org]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling with 3,5-Difluoro-4-isopropoxyphenylboronic Acid
Introduction: The Strategic Value of the 3,5-Difluoro-4-isopropoxy Motif
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The 3,5-difluoro-4-isopropoxyphenyl moiety is a particularly valuable building block. The geminal fluorine atoms flanking the isopropoxy group create a unique electronic environment, enhancing metabolic stability by blocking potential sites of oxidation, increasing binding affinity through favorable electrostatic interactions, and improving membrane permeability. 3,5-Difluoro-4-isopropoxyphenylboronic acid (CAS 1451390-93-4) serves as a critical reagent for introducing this desirable functionality via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3][4][5]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful application of 3,5-Difluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize this versatile reagent.
Scientific Principles & Key Considerations
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[6] However, the electronic nature of 3,5-Difluoro-4-isopropoxyphenylboronic acid presents specific challenges that must be addressed through careful optimization of reaction conditions.
The Challenge of Protodeboronation
The primary side reaction that plagues the coupling of electron-deficient arylboronic acids is protodeboronation, where the boronic acid group is cleaved from the aryl ring by a proton source before transmetalation can occur. The two electron-withdrawing fluorine atoms on the phenyl ring of the title compound make the C-B bond more susceptible to this undesired pathway.[7]
Mitigation Strategies:
-
Choice of Base: The selection of an appropriate base is paramount. While common bases like sodium or potassium carbonate can be effective, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results by promoting the formation of the reactive boronate species without contributing to significant protodeboronation.[7] In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can also be highly effective.
-
Anhydrous Conditions: Minimizing the presence of water in the reaction mixture can suppress protodeboronation. While many Suzuki protocols utilize aqueous solvent mixtures, employing anhydrous solvents and reagents may be beneficial for this substrate.
-
Reaction Temperature and Time: Higher temperatures can sometimes accelerate protodeboronation. Therefore, it is often advisable to start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction progress closely to avoid prolonged heating.
Catalyst and Ligand Selection: The Key to Efficiency
The choice of the palladium source and its associated ligand is critical for achieving high yields and reaction rates, especially with challenging substrates.
-
Palladium Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald (e.g., SPhos Pd G3/G4, XPhos Pd G3/G4), are often superior to traditional sources like Pd(PPh₃)₄.[8] These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.
-
Ligands: The use of bulky, electron-rich phosphine ligands is crucial. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination step of the catalytic cycle, improving overall efficiency.[8]
Solvent Systems: Balancing Solubility and Reactivity
The solvent must effectively dissolve the organic substrates, the palladium complex, and the inorganic base.
-
Aqueous Mixtures: Biphasic systems, such as 1,4-dioxane/water or N,N-Dimethylformamide (DMF)/water, are widely used and often provide excellent results.[9] The water component is crucial for dissolving the inorganic base and facilitating the formation of the boronate anion. A 1:1 to 5:1 ratio of organic solvent to water is a common starting point.
-
Anhydrous Solvents: For substrates particularly sensitive to protodeboronation, anhydrous polar aprotic solvents like DMF, dioxane, or THF can be employed, often in combination with a strong base like K₃PO₄.
Visualizing the Reaction Mechanism and Optimization Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for optimizing Suzuki-Miyaura reaction conditions.
Experimental Protocols
The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of 3,5-Difluoro-4-isopropoxyphenylboronic acid with a generic aryl bromide. Note: This protocol should be considered a starting point and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Typical Molar Eq. | Notes |
| Aryl Bromide | Substrate-dep. | Substrate-dep. | 1.0 | Limiting reagent. |
| 3,5-Difluoro-4-isopropoxyphenylboronic acid | 1451390-93-4 | 215.99 | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Precatalyst (e.g., XPhos Pd G4) | 1445085-87-9 | 863.66 | 0.01 - 0.05 | 1-5 mol %. Lower catalyst loading is preferred for efficiency. |
| Base (e.g., Potassium Phosphate, K₃PO₄) | 7778-53-2 | 212.27 | 2.0 - 3.0 | Should be finely powdered and dried before use. |
| Solvent (e.g., 1,4-Dioxane) | 123-91-1 | 88.11 | - | Anhydrous grade. Typical concentration of aryl halide is 0.1 - 0.5 M. |
| Water | 7732-18-5 | 18.02 | - | Degassed, deionized water. Used in a 4:1 or 5:1 ratio with the organic solvent. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 3,5-Difluoro-4-isopropoxyphenylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 eq.).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve the desired concentration (e.g., 0.2 M with respect to the aryl bromide) and solvent ratio (e.g., 4:1 dioxane:water).
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at 80 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Conclusion
3,5-Difluoro-4-isopropoxyphenylboronic acid is a powerful building block for accessing molecules with enhanced pharmaceutical and material properties. While its electron-deficient nature requires careful consideration to avoid protodeboronation, a successful Suzuki-Miyaura cross-coupling is readily achievable. By employing modern palladium precatalysts with bulky, electron-rich ligands, selecting appropriate bases such as K₃PO₄, and optimizing the solvent system, researchers can reliably and efficiently incorporate the 3,5-difluoro-4-isopropoxy motif into their target structures. The protocols and guidelines presented here offer a solid foundation for achieving this goal.
References
-
3,5-DIFLUORO-4-ISOPROPOXYPHENYLBORONIC ACID, 95.0%, 5g . ABL Technology. [Link]
-
3,5-Difluoro-4-isopropoxyphenylboronic acid . Ark Pharm, Inc. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . ACS Omega. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1 . ResearchGate. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
Struggling with Suzuki Reaction : r/Chempros . Reddit. [Link]
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. 1451390-93-4 | MFCD20231442 | 3,5-Difluoro-4-isopropoxyphenylboronic acid [aaronchem.com]
- 3. 3,5-Difluoro-4-isopropoxyphenylboronic acid price,buy 3,5-Difluoro-4-isopropoxyphenylboronic acid - chemicalbook [chemicalbook.com]
- 4. 3,5-Difluoro-4-isopropoxyphenylboronic acid | 1451390-93-4 | Benchchem [benchchem.com]
- 5. 3,5-Difluoro-4-isopropoxyphenylboronic acid | 1451390-93-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
storage and handling conditions for 3,5-Difluoro-4-isopropoxyphenylboronic acid
Technical Support Center: 3,5-Difluoro-4-isopropoxyphenylboronic acid
Welcome to the dedicated technical support guide for 3,5-Difluoro-4-isopropoxyphenylboronic acid. This resource is designed for our valued partners in research, science, and drug development. Here, we move beyond simple data sheets to provide in-depth, field-tested guidance on the storage, handling, and troubleshooting of this versatile reagent. Our goal is to empower you to achieve maximum efficacy and reproducibility in your experiments.
Part 1: Critical Storage & Handling Protocols
The chemical integrity of your 3,5-Difluoro-4-isopropoxyphenylboronic acid is paramount for successful downstream applications, most notably in cross-coupling reactions. Phenylboronic acids, as a class, are susceptible to degradation pathways that can be mitigated with stringent storage and handling practices.[1][2]
Upon Receipt: Initial Inspection and Storage Protocol
-
Inspect Packaging: Upon arrival, ensure the container's seal is intact. Any breach could indicate exposure to atmospheric moisture, a primary catalyst for degradation.
-
Log Information: Record the date of receipt, batch number, and initial visual characteristics (e.g., color, form) in your lab notebook. The compound should be a white to off-white powder.[3][4]
-
Immediate Storage: Transfer the product immediately to its designated storage location. Do not leave it on a lab bench at ambient temperature.
-
Inert Atmosphere Backfill: For long-term storage, and especially after first use, it is best practice to backfill the container with an inert gas like argon or nitrogen. This displaces air and moisture, significantly extending the reagent's shelf life.[5]
Quantitative Storage & Handling Parameters
| Parameter | Recommended Condition | Causality & Scientific Rationale |
| Temperature | Keep Refrigerated (2-8°C) [6][7][8] | Lower temperatures slow down the rate of potential decomposition reactions. While some boronic acids are stable at room temperature, refrigeration is a universal best practice for ensuring long-term stability.[9] |
| Atmosphere | Sealed in Dry Conditions / Inert Gas [5][10][11] | Boronic acids can undergo hydrolysis in the presence of moisture, leading to the formation of boric acid and the corresponding arene (protodeboronation), which is an inactive byproduct in coupling reactions.[1][12] |
| Light | Keep in a Dark Place [4] | While not as critical as moisture or temperature for this specific class, protection from light minimizes the risk of photocatalyzed degradation pathways. |
| Container | Tightly Closed Original Container [6][7][8][13] | Prevents ingress of atmospheric moisture and oxygen. Ensure the cap is securely fastened after every use. |
Part 2: Troubleshooting Guide for Experimental Applications
Encountering unexpected results, such as low yield or no reaction, is a common challenge in research. This guide focuses on troubleshooting issues that can be traced back to the handling and stability of your 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You've set up a Suzuki-Miyaura cross-coupling reaction, but the desired product is either absent or in very low quantities.
-
Primary Suspect: Reagent Degradation via Protodeboronation. This is the most common failure mode for arylboronic acids.[1][2][12] The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom, rendering the reagent useless for coupling.
-
Troubleshooting Steps & Explanations:
-
Verify Storage Conditions: Was the reagent stored tightly sealed and refrigerated?[6][7] Was it left on the bench for an extended period? Exposure to lab humidity is a significant contributor to degradation.
-
Review Your Weighing & Dispensing Procedure: Did you weigh the compound in the open lab? For best results, weigh it quickly and reseal the container immediately. For highly sensitive reactions, consider weighing inside a glovebox or under a stream of inert gas.
-
Check Your Reaction Workup: Protodeboronation can be exacerbated by workup conditions. For instance, quenching a reaction with water or making significant pH adjustments with aqueous base can degrade any remaining boronic acid.[14]
-
Perform a Quality Control Check: Before embarking on a large-scale synthesis, it's wise to run a small-scale test reaction with a fresh vial or a trusted coupling partner to confirm the activity of your boronic acid batch.
-
Issue 2: Inconsistent Results Between Experiments
You've run the same reaction on different days and obtained significantly different yields.
-
Primary Suspect: Incremental Reagent Degradation. Each time the main container is opened, it's exposed to the atmosphere. Over time, this repeated, brief exposure can lead to a gradual decline in the reagent's quality.
-
Mitigation Strategy: Aliquoting
-
Upon receiving a new bottle, and preferably inside a glovebox or controlled atmosphere, divide the powder into several smaller, single-use vials.
-
Backfill each vial with argon or nitrogen before sealing tightly.
-
Store these aliquots under the recommended refrigerated conditions.[8]
-
For each experiment, use one complete aliquot. This ensures that your stock material remains pristine and is not subjected to repeated atmospheric exposure.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to your boronic acid in a coupling reaction.
Caption: A decision tree for troubleshooting coupling reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: Is 3,5-Difluoro-4-isopropoxyphenylboronic acid sensitive to air?
A: Yes. While moisture is the primary concern, some boronic acids can be air-sensitive.[5] Storing under an inert atmosphere (nitrogen or argon) is the best practice to prevent both oxidation and hydrolysis.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A: You should always wear standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][15]
Q3: The powder in my vial has changed color/appears clumpy. Can I still use it?
A: A significant change in physical appearance is a strong indicator of degradation. Clumping often suggests moisture absorption. While it might still contain some active reagent, you risk inconsistent results and low yields. We strongly recommend using a fresh vial of material that matches the expected appearance of a white to off-white powder for any critical experiments.
Q4: What are the primary hazards associated with this compound?
A: Based on data for similar difluorophenylboronic acids, this compound should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[6][8][16] Avoid creating dust.[7][15][17] In case of contact, wash skin with soap and water, and for eye contact, rinse cautiously with water for several minutes.[6][16]
Q5: What happens if the compound is exposed to high heat?
A: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, oxides of boron, and gaseous hydrogen fluoride (HF).[6][13] Keep the compound away from heat and open flames.
References
- Fisher Scientific, Safety Data Sheet for 2,5-Difluorophenylboronic acid. [URL: https://www.fishersci.com/sds]
- Fisher Scientific, Safety Data Sheet for Phenylboronic acid. [URL: https://www.fishersci.com/sds]
- Carl ROTH, Safety Data Sheet for Phenylboronic acid. [URL: https://www.carlroth.com]
- Fisher Scientific, Safety Data Sheet for Boronic acid, B-(3,4-difluorophenyl)-. [URL: https://www.fishersci.com/sds]
- Fisher Scientific, Safety Data Sheet for 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. [URL: https://www.fishersci.com/sds]
- Cole-Parmer, Material Safety Data Sheet for 2,6-Difluorophenylboronic acid. [URL: https://www.coleparmer.com]
- Sigma-Aldrich, Safety Data Sheet. [URL: https://www.sigmaaldrich.com]
- Sigma-Aldrich, Safety Data Sheet. [URL: https://www.sigmaaldrich.com]
- VWR, Safety Data Sheet for Phenylboronic acid. [URL: https://us.vwr.com]
- Fisher Scientific, Safety Data Sheet for 3,4-Difluorophenylboronic acid. [URL: https://www.fishersci.com/sds]
- UAB Department of Environmental Health & Safety, Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide (2019). [URL: https://www.uab.edu/ehs/images/docs/chemsafe/UAB-Hydrofluoric-Acid-Safety-User-Guide.pdf]
- Sigma-Aldrich, Safety Data Sheet. [URL: https://www.sigmaaldrich.com]
- Reddit r/chemistry, "Trouble synthesising an aryl boronic acid/ester with an ortho-OH group" (2023). [URL: https://www.reddit.com/r/chemistry/comments/rl291p/trouble_synthesising_an_aryl_boronic_acidester/]
- Pike, K. G., & Sandford, G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1303–1315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065615/]
- Pike, K. G., & Sandford, G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1303–1315. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00085]
- ResearchGate, "Boronic Acids" Science Topic. [URL: https://www.
- Google Patents, CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. [URL: https://patents.google.
- Semantics Scholar, In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [URL: https://www.semanticscholar.org/paper/In-Situ-Studies-of-Arylboronic-Acids-Esters-and-Pike-Sandford/8a1b5c4f8e9d3b0e9c1a1f0d8a6c5b4e3e2d1a0f]
- LookChem, 3,5-Difluorophenylboronic acid | 156545-07-2. [URL: https://www.lookchem.com/cas-156/156545-07-2.html]
- ChemicalBook, 3,5-Difluorophenylboronic acid | 156545-07-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0437413.htm]
- PubChem, (4-Fluoro-3-formyl-5-isopropoxyphenyl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177689244]
- Sigma-Aldrich, (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098764]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.de [fishersci.de]
- 7. fishersci.ca [fishersci.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. reddit.com [reddit.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
how to prevent homocoupling of 3,5-Difluoro-4-isopropoxyphenylboronic acid
Technical Support Center: 3,5-Difluoro-4-isopropoxyphenylboronic acid
A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of homocoupling when using 3,5-Difluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and why is it forming?
Answer: You are likely observing the homocoupling product, 3,3',5,5'-tetrafluoro-4,4'-diisopropoxy-1,1'-biphenyl. This side reaction is a common challenge, particularly with electron-deficient boronic acids like 3,5-Difluoro-4-isopropoxyphenylboronic acid.[1][2]
The formation of this byproduct occurs through a competing reaction pathway within the Suzuki-Miyaura catalytic cycle. It is primarily driven by two mechanisms:
-
In-situ Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) species to initiate the catalytic cycle. One pathway for this reduction involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination of the homocoupled product.[3] This generates the necessary Pd(0) catalyst but at the cost of your starting material.
-
Oxidative Pathways: The presence of oxygen can promote homocoupling.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then enter the homocoupling pathway described above.[3][5] Rigorously deoxygenating your reaction mixture is a critical first step in suppressing this side reaction.[4][6][7]
The electron-withdrawing fluorine atoms on your boronic acid make the aryl group more susceptible to these undesired pathways compared to electron-rich or neutral boronic acids.[2]
Q2: How does my choice of palladium catalyst and ligand impact the formation of the homocoupling byproduct?
Answer: The choice of catalyst and ligand is arguably the most critical factor in controlling homocoupling. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
-
Expertise & Experience: To favor the desired cross-coupling, you want to accelerate the reductive elimination of your target product over the homocoupling product. This is best achieved by using bulky, electron-rich phosphine ligands .[5][8] These ligands stabilize the palladium center, promote the oxidative addition of the aryl halide, and, most importantly, their steric bulk facilitates the final reductive elimination step to release the desired biaryl.[8]
-
Trustworthiness: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it removes the need for the in-situ reduction step that often initiates homocoupling.[9] However, modern palladium precatalysts, particularly those from the Buchwald and Nolan groups (e.g., XPhos Pd G3), are often superior. These are designed for high activity and can be effective even with challenging substrates.[7]
| Ligand Type | Typical Examples | Rationale for Use/Avoidance |
| Recommended | Buchwald Ligands: XPhos, SPhos, RuPhos | Bulky and electron-rich, accelerate reductive elimination, often leading to higher yields and lower homocoupling.[8] |
| Recommended | N-Heterocyclic Carbenes (NHCs): IPr, SIPr | Strong σ-donors that form stable complexes, promoting high catalytic activity.[10] |
| Use with Caution | Triphenylphosphine (PPh₃): | Less bulky and electron-donating. While classic, it is often less effective at preventing homocoupling with challenging substrates. |
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Understanding this relationship is key to rationally designing your experiment to favor Product A over Product B.
Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.
Q3: What is the best base to use, and how does it influence the reaction?
Answer: The base plays a crucial role in activating the boronic acid for transmetalation.[11] For sensitive, electron-deficient boronic acids, a weaker base is often preferable to minimize decomposition and side reactions.
-
Expertise & Experience: Strong bases like NaOH or KOtBu can accelerate the decomposition (protodeboronation) of electron-deficient boronic acids. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance of reactivity and stability.[12] These bases are strong enough to facilitate the formation of the active boronate species but are less likely to cause degradation of your starting material.
-
Authoritative Grounding: The generally accepted mechanism involves the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation.[13] The choice of base and solvent system (e.g., the presence of water) directly impacts the concentration and stability of this key intermediate.[12]
Q4: Can I control homocoupling by adjusting the reaction temperature or addition rate?
Answer: Yes, kinetic control is a powerful tool. Homocoupling can sometimes have a different activation energy than the desired cross-coupling reaction.
-
Lowering the Temperature: Running the reaction at a lower temperature (e.g., starting at room temperature and slowly heating) can sometimes favor the desired reaction.[9] It's a simple parameter to screen and can have a significant impact.
-
Slow Addition of Boronic Acid: Instead of adding all reagents at once, consider a slow addition of the 3,5-Difluoro-4-isopropoxyphenylboronic acid solution to the reaction mixture containing the catalyst and the aryl halide. This strategy keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction.[9]
Optimized Protocol for Minimizing Homocoupling
This protocol is designed as a robust starting point for coupling 3,5-Difluoro-4-isopropoxyphenylboronic acid while minimizing the formation of the homocoupling byproduct.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
3,5-Difluoro-4-isopropoxyphenylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.01 - 0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, potassium phosphate, and the XPhos Pd G3 catalyst.
-
Degassing: Seal the vessel and thoroughly degas by cycling between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times. This step is critical to remove oxygen.[4][6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heating & Pre-Stirring: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Allow the mixture to stir for 10-15 minutes before adding the boronic acid. This can help ensure the catalyst is fully active and the oxidative addition has occurred.[4]
-
Boronic Acid Addition: In a separate vial, dissolve the 3,5-Difluoro-4-isopropoxyphenylboronic acid in a small amount of the degassed solvent mixture. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If you are still observing significant homocoupling, use the following decision tree to guide your optimization strategy.
Caption: A step-by-step workflow for troubleshooting homocoupling.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online Forum]. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Tech Support Guide.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Research Paper].
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University, Chem 115. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Inorganic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Miller, P. W. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Research Paper].
-
Weng, Z., et al. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online Forum]. r/chemhelp. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
